

Molecular Structure and Its Spectroscopic Implications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-nitrotoluene**

Cat. No.: **B1267226**

[Get Quote](#)

3-Bromo-2-nitrotoluene ($C_7H_6BrNO_2$) possesses a substitution pattern on the toluene backbone that dictates its unique spectral signature. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and bromo groups creates a distinct electronic environment for each nucleus, which is directly observable in its NMR, IR, and MS spectra.

Caption: Structure of **3-Bromo-2-nitrotoluene** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule.

1H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms. In **3-bromo-2-nitrotoluene**, the aromatic protons are deshielded due to the electron-withdrawing effects of the nitro and bromo groups.

Table 1: 1H NMR Spectral Data of **3-Bromo-2-nitrotoluene**

Assigned Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H6	~7.6	d	~8.0
H4	~7.4	d	~8.0
H5	~7.2	t	~8.0
CH ₃	~2.5	s	N/A

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Expert Interpretation:

- The aromatic protons (H4, H5, H6) appear in the downfield region, characteristic of protons on a benzene ring. The electron-withdrawing nitro group significantly influences the chemical shifts of adjacent protons.
- The methyl protons (CH₃) appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

- Sample Preparation: Accurately weigh 10-20 mg of **3-bromo-2-nitrotoluene** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.
- Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

- Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of **3-Bromo-2-nitrotoluene**

Assigned Carbon	Chemical Shift (δ) ppm
C-NO ₂	~150
C-CH ₃	~135
Aromatic CH	~134, 130, 126
C-Br	~120
CH ₃	~20

Note: These are approximate chemical shifts. The specific assignment of the aromatic CH carbons can be confirmed with 2D NMR techniques.

Expert Interpretation:

- The carbon attached to the nitro group (C-NO₂) is the most downfield due to the strong electron-withdrawing nature of this group.
- The carbon bearing the bromine atom (C-Br) is also shifted downfield.
- The methyl carbon (CH₃) appears at the highest field, which is typical for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Table 3: Characteristic IR Absorption Bands for **3-Bromo-2-nitrotoluene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
1550-1475	Asymmetric Stretch	Aromatic Nitro (NO ₂)
1360-1290	Symmetric Stretch	Aromatic Nitro (NO ₂)
3100-3000	C-H Stretch	Aromatic
~1600, ~1475	C=C Stretch	Aromatic Ring
~800-600	C-Br Stretch	Aryl Halide

Expert Interpretation:

- The most prominent and diagnostic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2] [3][4][5] The conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[2][3][4]
- The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1475 cm⁻¹ region.
- The C-Br stretching vibration is expected in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Sample Preparation: Place a small amount of the solid **3-bromo-2-nitrotoluene** sample directly onto the ATR crystal.
- Background Scan: With the ATR accessory clean and empty, run a background scan to account for atmospheric CO₂ and H₂O.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the sample spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

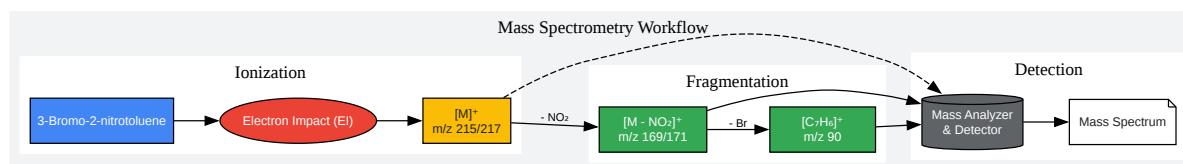

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Key Ions in the Mass Spectrum of **3-Bromo-2-nitrotoluene**

m/z Value	Interpretation
215/217	Molecular ion peak $[M]^+$ (characteristic isotopic pattern for bromine)
169/171	$[M - NO_2]^+$
90	$[C_7H_6]^+$

Expert Interpretation:

- The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) of 215 and 217, with approximately equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes).[6]
- Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO_2), which would result in a fragment ion at m/z 169/171.[7]
- Further fragmentation can lead to the formation of other characteristic ions, such as the tropylium ion or related structures.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the mass spectrometric analysis of **3-bromo-2-nitrotoluene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Molecular Structure and Its Spectroscopic Implications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267226#spectral-data-nmr-ir-ms-of-3-bromo-2-nitrotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com